2,5-Dioxopyrrolidin-1-yl 2-(prop-2-yn-1-yloxy)acetate

Bioconjugation Click Chemistry Oligonucleotide Labeling

Researchers requiring alkyne handles without steric perturbation face limited options among standard NHS esters. This compound's PEG1 spacer delivers the minimal spatial separation critical for preserving biomolecular function in oligonucleotide, peptide, or small-protein labeling workflows. - Compact PEG1 linker (MW 211.17) minimizes hydrodynamic radius versus PEG4/PEG8 alternatives, reducing risk of binding interference. - Terminal propargyl group optimized for CuAAC click chemistry with azide-containing payloads (fluorophores, biotin, drugs). - NHS ester enables efficient amine coupling at pH 7-9 on biomolecules or amine-functionalized surfaces. Supplied with batch-specific QC documentation. Multiple pack sizes available from stocked inventories for rapid global dispatch.

Molecular Formula C9H9NO5
Molecular Weight 211.17 g/mol
Cat. No. B6310135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dioxopyrrolidin-1-yl 2-(prop-2-yn-1-yloxy)acetate
Molecular FormulaC9H9NO5
Molecular Weight211.17 g/mol
Structural Identifiers
SMILESC#CCOCC(=O)ON1C(=O)CCC1=O
InChIInChI=1S/C9H9NO5/c1-2-5-14-6-9(13)15-10-7(11)3-4-8(10)12/h1H,3-6H2
InChIKeyLWHYEJZRFPVDLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propargyl-PEG1-NHS Ester Overview


2,5-Dioxopyrrolidin-1-yl 2-(prop-2-yn-1-yloxy)acetate (CAS: 1858242-47-3), also known as Propargyl-PEG1-Acetic acid-NHS ester, is a heterobifunctional crosslinker belonging to the alkyne-NHS ester class . It comprises a terminal propargyl (alkyne) group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and an N-hydroxysuccinimide (NHS) ester for efficient amine coupling . The compound incorporates a compact PEG1 (ethylene glycol) spacer between the reactive termini, providing a balance of aqueous solubility and minimal steric bulk .

Alkyne-NHS Ester Spacer Selection


While numerous alkyne-NHS esters are commercially available, indiscriminate substitution can compromise experimental outcomes. Variations in spacer composition—specifically the length and nature of the linker between the alkyne and NHS ester—directly impact key performance parameters such as aqueous solubility, steric accessibility, and conjugation efficiency . 2,5-Dioxopyrrolidin-1-yl 2-(prop-2-yn-1-yloxy)acetate features a precise, single-unit PEG (PEG1) spacer. This configuration provides a defined, minimal spatial separation, which can be advantageous in applications where compact labeling is required to preserve biomolecular function or minimize hydrodynamic radius . Selecting the correct spacer length is a critical, quantifiable procurement decision.

Propargyl-PEG1-NHS Ester Selection Evidence


PEG1 vs. PEG4 Spacer Length in Alkyne-NHS Esters

The compound contains a single PEG1 unit, resulting in a shorter, more rigid spacer arm compared to PEG4-containing analogs. This directly contrasts with Alkyne Modifier II, NHS ester (PEG4), which incorporates a longer PEG4 spacer . The choice between them is quantifiable based on the desired spatial separation and added molecular weight.

Bioconjugation Click Chemistry Oligonucleotide Labeling

Alkyne vs. Azide Click Chemistry Reactivity

The target compound is an alkyne-NHS ester, designed to react with azide-bearing partners via CuAAC. A direct comparator is Azide-C1-NHS ester (CAS: 824426-32-6), which is an azide-NHS ester . This functional group inversion dictates the partner molecule required for click chemistry.

Bioconjugation Click Chemistry PROTAC Synthesis

Purity Standards for Conjugation Reproducibility

High purity is essential for reproducible bioconjugation. The target compound is available with a manufacturer-specified purity of ≥98.0% . This aligns with the purity standards of other high-quality NHS ester reagents, such as propargyl carbonate N-hydroxysuccinimide ester, which is also supplied at 98% HPLC purity [1]. This data point confirms the compound meets the high purity thresholds expected for demanding conjugation applications.

Analytical Chemistry Quality Control Bioconjugation

Propargyl-PEG1-NHS Ester Applications


Compact Oligonucleotide & Peptide Labeling

Due to its low molecular weight (211.17 g/mol) and short PEG1 spacer, this compound is ideal for introducing an alkyne handle onto amine-modified oligonucleotides, peptides, or small proteins without significantly altering their size or steric profile . This is in contrast to bulkier PEG4-based linkers (401.41 g/mol) , which can increase hydrodynamic radius and potentially interfere with binding or activity.

CuAAC Bioconjugation with Azide Partners

The terminal alkyne group of this NHS ester is specifically designed for efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized molecules . This scenario is appropriate for users who have an azide-containing payload (e.g., fluorescent dye, biotin, drug) and require an amine-reactive linker for attachment to a target biomolecule. It is not suitable for applications requiring an azide-NHS ester or copper-free click chemistry.

PROTAC Synthesis with Defined Spacer

The compound can serve as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs) . Its precise, short PEG1 spacer provides a rigid and predictable distance between the E3 ligase ligand and the target protein ligand, which can be a critical parameter for ternary complex formation and efficient target degradation. The selection of this linker length over longer, more flexible PEG chains (e.g., PEG4, PEG8) must be empirically determined for a given target pair.

Surface Functionalization via Click Chemistry

The NHS ester group enables covalent attachment to amine-coated surfaces (e.g., aminosilane-modified glass, amine-functionalized nanoparticles) under mild, aqueous conditions (pH 7-9) . Following immobilization, the surface-displayed alkyne groups can be reacted with azide-containing molecules of interest via click chemistry, enabling the creation of functionalized surfaces for biosensing, microarray, or cell-culture applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5-Dioxopyrrolidin-1-yl 2-(prop-2-yn-1-yloxy)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.